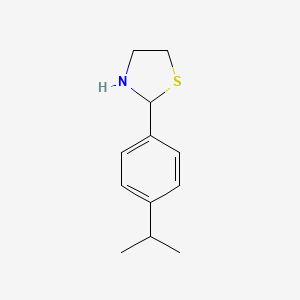

2-(4-Isopropylphenyl)thiazolidine

Description

Contextualization of Thiazolidine (B150603) Ring Systems in Organic and Medicinal Chemistry

Thiazolidine and its derivatives are cornerstones in the fields of organic and medicinal chemistry. nih.gov The presence of both a sulfur and a nitrogen atom within the ring imparts unique reactivity and conformational flexibility, making it an attractive scaffold for the synthesis of complex molecules. researchgate.net In medicinal chemistry, the thiazolidine nucleus is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov The ability to introduce substituents at various positions on the ring allows for the fine-tuning of a molecule's properties, such as its ability to interact with biological targets. researchgate.netnih.gov This has led to the development of numerous thiazolidine-containing compounds with a broad spectrum of pharmacological activities. e3s-conferences.org

Significance of Substituted Thiazolidines in Contemporary Chemical Research

The strategic placement of different functional groups onto the thiazolidine core gives rise to substituted thiazolidines, which are the focus of much of modern chemical research. These substitutions can dramatically alter the compound's electronic and steric properties, leading to a vast array of applications. For instance, the introduction of a carbonyl group at the 4-position creates the 4-thiazolidinone (B1220212) scaffold, a key component in many medicinally important molecules. ump.edu.plnih.gov Further substitution at the 2 and 5 positions has yielded compounds with a range of biological activities. nih.gov The ongoing exploration of novel synthetic methodologies to create diverse libraries of substituted thiazolidines is a vibrant area of research, driven by the quest for new materials and therapeutic agents. nih.gov

Historical Development and Evolution of Thiazolidine Chemistry

The study of 4-thiazolidones and their derivatives has a history spanning over a century, with significant advancements seen in recent years. researchgate.net Early research focused on the fundamental synthesis and reactivity of the thiazolidine ring. A common method for synthesizing the thiazolidine core involves the condensation reaction between a cysteamine (B1669678) and an aldehyde or ketone. wikipedia.org Over time, more sophisticated synthetic strategies have been developed, allowing for greater control over the stereochemistry and substitution patterns of the resulting thiazolidine derivatives. The discovery of the biological activities of certain thiazolidine derivatives, such as the thiazolidinediones, spurred a new wave of research in this area. nih.govnih.gov

Research Gaps and Future Perspectives in Thiazolidine Derivatives Studies

Despite the extensive research into thiazolidine chemistry, there remain areas ripe for further exploration. A key challenge lies in the development of more efficient and environmentally friendly synthetic methods for the preparation of thiazolidine derivatives. nih.gov The exploration of "green chemistry" principles, such as the use of less hazardous solvents and catalysts, is an important future direction. nih.gov Furthermore, while a vast number of thiazolidine derivatives have been synthesized and screened for biological activity, a deeper understanding of their structure-activity relationships (SAR) is needed. researchgate.net This knowledge will be crucial for the rational design of new thiazolidine-based compounds with enhanced potency and selectivity for specific biological targets. The development of multifunctional drugs and the improvement of their activity are also key areas for future research. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H17NS |

|---|---|

Molecular Weight |

207.34 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)-1,3-thiazolidine |

InChI |

InChI=1S/C12H17NS/c1-9(2)10-3-5-11(6-4-10)12-13-7-8-14-12/h3-6,9,12-13H,7-8H2,1-2H3 |

InChI Key |

XRIHLVSNYUXWIY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2NCCS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 4 Isopropylphenyl Thiazolidine and Its Derivatives

Classical Synthetic Pathways to the Thiazolidine (B150603) Ring System

The formation of the thiazolidine ring is a well-established area of heterocyclic chemistry, with several classical methods available for its construction. These methods often involve the reaction of a compound containing a thiol group with another molecule to form the five-membered ring.

Condensation Reactions for Thiazolidine Formation

The most common and direct method for synthesizing the thiazolidine ring is through the condensation reaction of a β-aminothiol with an aldehyde or ketone. rsc.org In the context of 2-(4-Isopropylphenyl)thiazolidine, this would involve the reaction of a suitable β-aminothiol with 4-isopropylbenzaldehyde. The reaction proceeds via the formation of a thiazolidine intermediate, which is generally stable. researchgate.net

This condensation is often catalyzed by an acid or can be performed under neutral conditions, sometimes in aqueous media. rsc.org The reaction is typically fast and efficient, leading to high yields of the desired thiazolidine product. rsc.org For instance, the reaction of L-cysteine with aldehydes has been shown to rapidly and completely convert to the corresponding thiazolidine derivative at various pH levels. rsc.org

A variety of catalysts have been employed to facilitate this transformation, including bismuth(III) mercaptide under solvent-free conditions, which has been reported to enhance product yields at elevated temperatures. nih.gov Another approach involves a one-pot, three-component reaction of an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov This method has been shown to be effective for the synthesis of 2,3-disubstituted-4-thiazolidinones. acs.org

| Reactants | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|

| β-aminothiol, Aldehyde/Ketone | Acid or neutral pH, aqueous media | Thiazolidine | Fast, efficient, high yield | rsc.org |

| L-cysteine, Aldehyde | Varying pH | Thiazolidine derivative | Rapid and complete conversion | rsc.org |

| Aromatic amine, Aromatic aldehyde, Mercaptoacetic acid | Bi(SCH2COOH)3, solvent-free, 70°C | 1,3-Thiazolidin-4-one | Enhanced yield at higher temperature | nih.gov |

| Amine, Aldehyde, Thioglycolic acid | One-pot | 2,3-disubstituted-4-thiazolidinone | Efficient multicomponent reaction | nih.govnih.govacs.org |

Stereoselective Synthesis of Chiral Thiazolidine Scaffolds

The synthesis of chiral thiazolidine scaffolds is of significant interest due to the prevalence of stereoisomerism in biologically active molecules. When a chiral β-aminothiol, such as L-cysteine, is used as a starting material, the stereochemistry at the C4 position of the resulting thiazolidine is typically retained from the amino acid. rsc.org This provides a straightforward method for accessing optically active thiazolidine derivatives.

The reaction of L-cysteine with carbonyl compounds can lead to the stereoselective formation of chiral bicyclic products with multiple stereogenic centers. rsc.org Furthermore, asymmetric synthesis strategies have been developed to control the stereochemistry at the C2 position when a prochiral aldehyde is used. The use of chiral auxiliaries, such as oxazolidinethiones and thiazolidinethiones derived from amino alcohols, has proven effective in a variety of asymmetric transformations, including aldol (B89426) condensations and alkylations, to produce chiral intermediates. researchgate.net

For example, a mild and cost-effective decarboxylation-cyclization method has been developed for the synthesis of chiral 5-substituted thiazolidine-2-thione derivatives from β-amino oxazolidinones, where the chirality of the starting material is completely retained in the final product. researchgate.net

Advanced Synthetic Strategies for Phenyl-Substituted Thiazolidines

More advanced synthetic methods have been developed to introduce specific substituents onto the thiazolidine ring and to control the regioselectivity of these additions.

Regioselective Functionalization of the Thiazolidine Ring

The functionalization of the thiazolidine ring at specific positions is crucial for creating a diverse range of derivatives. Regioselective C-H functionalization of heterocyclic systems is a challenging but powerful tool. mdpi.com While the five-membered ring is generally more reactive, methods for the functionalization of the less reactive positions of fused heterocyclic systems are being developed. mdpi.com

For thiazole (B1198619), a related aromatic heterocycle, methods for regioselective functionalization have been established using organometallic reagents. nih.gov Successive metalations using reagents like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl allow for the introduction of various electrophiles at specific positions of the thiazole ring. nih.gov Similar strategies could potentially be adapted for the regioselective functionalization of the thiazolidine ring, although the saturated nature of the ring presents different challenges.

Installation of the 4-Isopropylphenyl Moiety

The key step in the synthesis of this compound is the introduction of the 4-isopropylphenyl group. As mentioned earlier, the most direct approach is the condensation of a β-aminothiol with 4-isopropylbenzaldehyde.

Alternatively, for the synthesis of related structures like 5-arylidenethiazolidine-2,4-diones, the Knoevenagel condensation is a widely used method. nih.govnih.gov This reaction involves the condensation of an active methylene (B1212753) compound, such as thiazolidine-2,4-dione, with an aromatic aldehyde, in this case, 4-isopropylbenzaldehyde. researchgate.net This reaction is often catalyzed by a base like piperidine (B6355638) or can be performed using greener catalysts. nih.gov

The synthesis of 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives has been achieved through the Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) with 2,4-thiazolidinedione (B21345), followed by alkylation. nih.gov

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Condensation | β-aminothiol, 4-isopropylbenzaldehyde | Direct installation of the 4-isopropylphenyl group at the C2 position. | rsc.org |

| Knoevenagel Condensation | Thiazolidine-2,4-dione, 4-isopropylbenzaldehyde | Forms a 5-(4-isopropylbenzylidene) derivative. Often base-catalyzed. | nih.govnih.govresearchgate.net |

| Knoevenagel Condensation followed by Alkylation | 4-hydroxybenzaldehyde, 2,4-thiazolidinedione, then alkylating agent | Allows for the synthesis of various 5-(4-alkoxybenzylidene) derivatives. | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including thiazolidines.

One of the key principles is the use of safer solvents and reaction conditions. skpharmteco.com The development of solvent-free reaction conditions, such as the use of ionic liquids or deep eutectic solvents, is a significant step towards greener synthesis. nih.govnih.gov For example, a deep eutectic solvent composed of ZnCl2 and urea (B33335) has been used as both a greener solvent and a catalyst for the condensation of rhodanine (B49660) and thiazolidine-2,4-dione with various aldehydes, offering advantages like mild reaction conditions, quick reaction times, and catalyst recyclability. nih.gov

Another principle is the maximization of atom economy, which encourages synthetic methods that maximize the incorporation of all materials used in the process into the final product. youtube.com One-pot, multi-component reactions are excellent examples of this principle in action, as they often reduce the number of synthetic steps and purification procedures, thereby minimizing waste. nih.govnih.gov

The use of catalysts, especially recyclable and environmentally benign ones, is also a cornerstone of green chemistry. youtube.com The use of biocatalysts, or chemoenzymatic approaches, represents a promising avenue for the green synthesis of thiazolidines, although specific examples for this compound are not yet widely reported. However, the use of baker's yeast as a catalyst in Knoevenagel condensations for the synthesis of 5-arylidene-2,4-thiazolidinediones has been demonstrated, showcasing the potential of biocatalysis in this area. researchgate.net

Furthermore, the principle of designing for degradation is important to minimize the environmental impact of chemical products. nih.gov While not directly related to the synthesis itself, considering the biodegradability of the final compound and any byproducts is a crucial aspect of green chemistry.

Solvent-Free Reactions and Aqueous Media Methodologies

In recent years, the principles of green chemistry have guided the development of synthetic protocols for thiazolidine derivatives, emphasizing the reduction or elimination of hazardous organic solvents. These approaches not only minimize environmental impact but can also lead to improved reaction efficiency and simpler purification processes.

Solvent-Free Synthesis: A notable advancement in this area is the use of mechanochemistry, where reactions are conducted by grinding solid reactants together, often without any solvent. researchgate.net This solvent-free method has been successfully applied to the synthesis of functionalized 4-thiazolidinones. researchgate.net The reaction of an amine, a carbonyl compound, and a mercapto-acid can be achieved by simple grinding with a mortar and pestle, leading to high yields in a short amount of time. researchgate.net This technique is presented as a highly eco-friendly and economical alternative to conventional solution-phase synthesis. researchgate.net Another solvent-free approach involves the reaction of mercaptoacetic acid, aldehydes or ketones, and hydrazines, which has proven efficient for creating thiazolidinones. peeref.com

Aqueous Media Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of thiazolidine derivatives, such as 5-arylidene-2,4-thiazolidinediones, has been effectively carried out in aqueous media. nih.gov The use of catalysts like alum (potassium aluminum sulfate) has been shown to facilitate the Knoevenagel condensation between thiazolidine-2,4-dione and various aldehydes in water, providing a simple and efficient route to these compounds. nih.gov

Catalyst Development for Enhanced Reaction Efficiency

The development of novel and efficient catalysts is paramount to improving the synthesis of thiazolidine cores. Catalysts can increase reaction rates, improve yields, and enhance selectivity, often under milder conditions.

Homogeneous and Heterogeneous Catalysis: A variety of catalysts have been employed in thiazolidine synthesis. Basic catalysts like piperidine or its salts, such as piperidinium (B107235) acetate, are commonly used to promote the Knoevenagel condensation between 2,4-thiazolidinedione and aldehydes to form 5-benzylidene derivatives. nih.govmdpi.com In aqueous syntheses, Lewis acids like alum have been shown to be effective. nih.gov

Novel Catalytic Systems: More advanced catalytic systems include the use of deep eutectic solvents (DESs). In some syntheses of thiazolidinedione derivatives, DESs, such as those based on choline (B1196258) chloride, can function as both the solvent and the catalyst. nih.gov This dual role simplifies the reaction setup and workup. nih.gov For specific stereoselective reactions, metal complexes have been developed. For instance, a nickel(II) complex, formed in situ from (Me₃P)₂NiCl₂, has been used to catalyze the direct and stereocontrolled aldol addition of N-acyl-1,3-thiazolidine-2-thiones to acetals, yielding diastereomerically pure products. researchgate.net

The table below summarizes different catalytic approaches for the synthesis of thiazolidine derivatives.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Piperidinium Acetate | Knoevenagel Condensation | Thiazolidine-2,4-dione, Aromatic aldehydes | Standard, effective base catalyst for condensation. mdpi.com |

| Alum (in water) | Knoevenagel Condensation | Thiazolidine-2,4-dione, Salicylaldehyde | Green chemistry approach, uses water as solvent. nih.gov |

| Deep Eutectic Solvents | Knoevenagel Condensation | Thiazolidinedione, various aldehydes | Acts as both solvent and catalyst, environmentally friendly. nih.gov |

| Nickel(II) Complex | Asymmetric Aldol Addition | N-acyl-1,3-thiazolidine-2-thione, Acetals | High diastereoselectivity, catalytic, and experimentally simple. researchgate.net |

Derivatization Strategies and Post-Synthetic Modifications of this compound

Post-synthetic modification of the this compound scaffold is crucial for creating libraries of compounds for biological screening. These strategies typically focus on modifications at the nitrogen atom of the thiazolidine ring or functionalization of the appended phenyl ring and the thiazolidine backbone itself. researchgate.netnih.govresearchgate.netnih.govnih.gov

Modifications at the Nitrogen Atom

The secondary amine nitrogen of the thiazolidine ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents.

N-Alkylation and N-Arylation: A primary method for modifying the nitrogen atom is through N-alkylation. This is often achieved by first forming the potassium salt of the thiazolidine-2,4-dione with potassium hydroxide, which is then reacted with an appropriate alkyl or aryl halide. mdpi.comnih.gov For example, reacting the potassium salt of a 5-benzylidene-thiazolidine-2,4-dione with N-aryl-2-chloroacetamides in a solvent like dimethylformamide (DMF) results in the corresponding N-substituted product. nih.govmdpi.com A convergent synthetic strategy also employs this principle, where thiazolidine-2,4-dione is first converted to its potassium salt and then reacted with electrophiles like 9-(bromomethyl)acridine. nih.gov

N-Acylation: N-acylation is another key modification strategy. For instance, (S)-4-Isopropyl-1,3-thiazolidine-2-thione can be readily acylated at the nitrogen position by treatment with n-butyllithium followed by an acyl chloride, such as propanoyl chloride, to yield the N-propanoyl derivative. researchgate.net

The following table details examples of N-modification reactions on the thiazolidine ring.

| Reaction Type | Reagents | Resulting Modification |

| N-Alkylation | 1. KOH/Ethanol 2. N-aryl-2-chloroacetamide / DMF | Attachment of an N-acetamidoaryl group to the thiazolidine nitrogen. nih.govmdpi.com |

| N-Alkylation | 1. KOH/Ethanol 2. 9-(Bromomethyl)acridine / DMF | Introduction of an acridin-9-ylmethyl group at the nitrogen position. nih.gov |

| N-Acylation | 1. n-Butyllithium 2. Propanoyl chloride | Addition of a propanoyl group to the thiazolidine nitrogen. researchgate.net |

Functionalization of the Phenyl Ring and Thiazolidine Backbone

Beyond the nitrogen atom, both the phenyl substituent and the thiazolidine ring itself offer positions for further functionalization, enabling fine-tuning of the molecule's properties.

Functionalization of the Thiazolidine Backbone: The most common site for modification on the thiazolidine-2,4-dione backbone is the C5 position. The active methylene group at C5 readily participates in Knoevenagel condensation reactions with various aldehydes. nih.gov This reaction introduces a substituted benzylidene group at the C5 position, a key structural motif in many biologically active thiazolidinediones. nih.gov The synthesis of 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives exemplifies this strategy, where 4-hydroxybenzaldehyde is first condensed with 2,4-thiazolidinedione, and the resulting phenolic hydroxyl group is subsequently alkylated. nih.gov This approach allows for diversity at the phenyl ring, which is attached to the thiazolidine backbone via a double bond. nih.govnih.gov

Functionalization of the Phenyl Ring: While direct post-synthetic modification of the 4-isopropylphenyl ring is less commonly described, the diversity of this ring is typically introduced by selecting appropriately substituted benzaldehydes during the initial ring-forming condensation reaction. researchgate.net For example, one-pot syntheses of 4-thiazolidinones can utilize a variety of arenealdehydes, allowing for the incorporation of different substituents on the phenyl ring at the C2 position from the outset. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 4 Isopropylphenyl Thiazolidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 2-(4-Isopropylphenyl)thiazolidine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed to assemble a complete picture of its atomic framework.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data that reveals through-bond connectivity between nuclei, resolving ambiguities that may arise from one-dimensional spectra alone. jascoinc.com

COSY (Correlation Spectroscopy): This homonuclear technique maps the coupling relationships between protons (¹H-¹H). nih.gov For this compound, a COSY spectrum would show correlations between the methine proton at the C2 position of the thiazolidine (B150603) ring and the adjacent methylene (B1212753) protons at the C5 position. It would also reveal couplings between the aromatic protons on the phenyl ring and the septet and doublet protons of the isopropyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). nih.gov This is crucial for assigning carbon signals. For instance, the proton signal for the C2-H of the thiazolidine ring will correlate with the ¹³C signal of the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings over two to three bonds (and sometimes four) between protons and carbons. jascoinc.com It is particularly useful for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule. jascoinc.com In this compound, HMBC would show correlations from the C2-H proton to the carbons of the phenyl ring, and from the aromatic protons to the C2 carbon of the thiazolidine ring, thus confirming the link between the two main structural moieties.

Table 1: Hypothetical 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HMBC Correlations (¹³C) |

|---|---|---|

| H-2 (thiazolidine) | H-5 (thiazolidine) | C-4, C-5 (thiazolidine), C-1', C-2', C-6' (phenyl) |

| H-4 (thiazolidine) | H-5 (thiazolidine) | C-2, C-5 (thiazolidine) |

| H-5 (thiazolidine) | H-4 (thiazolidine), H-2 (thiazolidine) | C-2, C-4 (thiazolidine) |

| H-2'/H-6' (phenyl) | H-3'/H-5' (phenyl) | C-1', C-3'/C-5', C-4', C-7' (isopropyl) |

| H-3'/H-5' (phenyl) | H-2'/H-6' (phenyl), H-7' (isopropyl) | C-1', C-2'/C-6', C-4' |

| H-7' (isopropyl) | H-8' (isopropyl) | C-4', C-8' |

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their crystalline or amorphous solid forms. youtube.com For this compound, ssNMR could be used to study polymorphism—the existence of different crystal packing arrangements. Each polymorphic form would yield a distinct ssNMR spectrum due to differences in the local chemical environments and intermolecular interactions, providing information not accessible from solution studies. youtube.com

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov The resulting spectra serve as a unique "molecular fingerprint" and can provide information about the functional groups present and the molecule's conformation. rsc.orgencyclopedia.pub

FTIR Spectroscopy: In the FTIR spectrum of this compound, characteristic absorption bands would be expected for N-H stretching of the thiazolidine ring (around 3300-3400 cm⁻¹), C-H stretching from both the aromatic and aliphatic portions (around 2850-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1600 cm⁻¹ and 1480 cm⁻¹), and C-N and C-S stretching vibrations at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric vibrations of the molecule, which may be weak in the FTIR spectrum, are often prominent in the Raman spectrum. Conformational analysis can be performed by comparing experimental spectra with those calculated for different potential conformers using computational methods like Density Functional Theory (DFT). rsc.org

Table 2: Representative Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretch | ~3350 | FTIR |

| Aromatic C-H Stretch | ~3050 | FTIR, Raman |

| Aliphatic C-H Stretch | 2870-2960 | FTIR, Raman |

| Aromatic C=C Stretch | ~1610, ~1500 | FTIR, Raman |

| C-N Stretch | ~1250 | FTIR |

| C-S Stretch | ~700 | Raman |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of the molecule's conformation and, for chiral molecules, its absolute stereochemistry. wikipedia.orgbruker.com For this compound, which is chiral at the C2 position, X-ray analysis of a single crystal would reveal the spatial arrangement of the isopropylphenyl group relative to the thiazolidine ring and establish whether the R or S enantiomer is present in the crystal. bruker.com Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding involving the thiazolidine N-H group, which dictate the crystal packing. wikipedia.org

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of a selected ion.

For this compound, the fragmentation pattern would likely be dominated by cleavages characteristic of thiazolidine structures. Key fragmentation pathways could include:

Alpha-cleavage: Fission of the bond between the C2 carbon and the phenyl ring, leading to the formation of a stable thiazolidine-derived cation or an isopropylphenyl cation.

Ring cleavage: Opening of the thiazolidine ring, potentially with the loss of small neutral molecules.

Loss of the isopropyl group: Cleavage of the isopropyl group from the phenyl ring is another probable fragmentation.

Isotopic profiling, which examines the relative abundances of ions differing in isotopic composition (e.g., containing ¹³C or ³⁴S), helps to confirm the elemental composition of the fragments.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Description | Plausible m/z |

|---|---|

| Molecular Ion [M]⁺ | 221 |

| Loss of isopropyl radical [M - C₃H₇]⁺ | 178 |

| Isopropylphenyl cation [C₉H₁₁]⁺ | 119 |

| Thiazolidine ring fragment [C₃H₆NS]⁺ | 88 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Conformational Studies

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures circular dichroism in the UV-Visible region, corresponding to electronic transitions. Since this compound possesses a stereocenter at C2, its enantiomers will produce mirror-image ECD spectra. This makes ECD a valuable tool for determining the absolute configuration of the molecule by comparing the experimental spectrum to spectra predicted by quantum-mechanical calculations. It can also be used to determine the enantiomeric excess of a sample. nih.gov The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the molecule's conformation, providing insights into the spatial arrangement of the chromophores (the phenyl ring and the thiazolidine moiety).

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring circular dichroism in the vibrational transitions of the molecule. VCD provides detailed stereochemical information and is particularly powerful for determining the absolute configuration of chiral molecules in solution without the need for crystallization. jascoinc.com Each conformer of a chiral molecule can have a unique VCD spectrum, making this technique highly sensitive to conformational equilibria in solution. researchgate.net

Theoretical and Computational Chemistry Studies of 2 4 Isopropylphenyl Thiazolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-(4-Isopropylphenyl)thiazolidine. These methods, often employing Density Functional Theory (DFT), allow for a detailed examination of the molecule's orbitals and charge distribution, which are key determinants of its chemical behavior. researchgate.netresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity, while the LUMO is an electron acceptor, with its energy level indicating electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For thiazolidine (B150603) derivatives, studies have shown that the HOMO density is often located over the thiazolidine and phenyl rings. researchgate.net The LUMO's location, conversely, can be influenced by substituents on the phenyl ring. researchgate.net In the case of this compound, the isopropyl group is an electron-donating group, which would influence the electron density and energy of the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MESP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netscispace.com The map uses a color spectrum where red indicates regions of most negative electrostatic potential (electron-rich, e.g., lone pairs on heteroatoms) and blue indicates regions of most positive electrostatic potential (electron-poor, e.g., hydrogen atoms attached to electronegative atoms). libretexts.org

For this compound, the MESP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen and sulfur atoms of the thiazolidine ring due to their lone pairs of electrons. These areas are potential sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the N-H proton of the thiazolidine ring, making it a site for potential nucleophilic interaction.

Neutral/Slightly Negative Potential (Green): The isopropyl-substituted phenyl ring would exhibit a largely non-polar character, with some negative potential associated with the π-electron cloud of the aromatic system. mdpi.com

Conformational Analysis and Energy Minimization Techniques

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformation, which corresponds to the global minimum on the potential energy surface. This is crucial as the molecular conformation dictates its properties and biological activity. nih.gov

For flexible molecules like this compound, which has a non-planar thiazolidine ring and a rotatable bond connecting it to the phenyl group, various conformations are possible. Energy minimization techniques, using computational methods like molecular mechanics (e.g., MM2 force field) or quantum mechanics (e.g., DFT), are employed to find the lowest energy structure. nih.gov This process is a prerequisite for more advanced computational studies like QSAR and molecular docking, as using an unstable, high-energy conformation would lead to inaccurate predictions. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, an MD simulation would typically place the molecule in a simulated box of solvent, such as water, to understand its dynamic behavior in a more realistic environment.

These simulations provide insights into:

Conformational Flexibility: How the molecule's shape changes over time in solution.

Solvent Interactions: The formation and breaking of hydrogen bonds and other interactions with solvent molecules.

Structural Stability: The stability of the molecule's conformation can be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) over the course of the simulation. A stable simulation shows the RMSD value reaching a plateau. nih.gov

Atomic Fluctuations: The Root Mean Square Fluctuation (RMSF) can be calculated for each atom to identify the most flexible and rigid parts of the molecule. nih.gov In thiazolidine derivatives, higher fluctuations might be observed in the substituent groups compared to the core ring structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. derpharmachemica.com This method is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. mdpi.com Numerous QSAR studies have been successfully conducted on series of thiazolidine and thiazolidinedione derivatives to model activities such as antidiabetic, anti-cancer, and anti-tubercular effects. nih.govderpharmachemica.comfrontiersin.org

Descriptor Selection and Statistical Analysis in Thiazolidine Series

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different physicochemical properties of a molecule. mdpi.com For a series of thiazolidine derivatives, these descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., connectivity index χ3), polar surface area (PSA), and log P (lipophilicity). derpharmachemica.comfrontiersin.org

3D Descriptors: Properties derived from the 3D structure, such as steric parameters and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Once descriptors are calculated for a set of molecules with known biological activity, a statistical model is built, typically using Multiple Linear Regression (MLR). mdpi.com The quality and predictive power of the QSAR model are evaluated using several statistical parameters:

Correlation Coefficient (R²): Measures how well the model fits the data. An R² value of 0.9092 was achieved in a QSAR model for anti-tubercular thiazolidine-4-ones. nih.gov

Adjusted R² (R²adj): A modified version of R² that accounts for the number of descriptors in the model. nih.gov

Cross-validation (Leave-One-Out R²cv or q²): Assesses the predictive ability and robustness of the model. frontiersin.org

A successful QSAR model for a series of compounds including this compound would help identify which molecular properties are most important for a specific biological interaction, guiding the design of more potent analogues.

Table 2: Common Molecular Descriptors in Thiazolidine QSAR Studies

| Descriptor Class | Example Descriptor | Property Represented | Reference |

| Topological | Third-order Connectivity (χ3) | Molecular branching and size | derpharmachemica.com |

| Partition Coefficient | Log P | Lipophilicity / Hydrophobicity | derpharmachemica.com |

| Electronic | MLFER_S | Polarizability | nih.gov |

| Geometrical | GATSe2 | Electronegativity (Geary autocorrelation) | nih.gov |

| Surface Area | FPSA-2 | Fractional Polar Surface Area | frontiersin.org |

Predictive Modeling for In Vitro Biological Activities

Predictive modeling for the in vitro biological activities of thiazolidine derivatives, such as this compound, often involves quantitative structure-activity relationship (QSAR) studies. These models aim to establish a mathematical relationship between the chemical structures of compounds and their biological activities.

For a series of 5-benzylidene thiazolidine-2,4-dione analogs, QSAR analysis was performed to link their physicochemical and structural properties to their anti-cancer activity. ijprajournal.com By using techniques like Multiple Linear Regression (MLR), researchers can develop models that predict the biological activity (expressed as pIC50) based on various molecular descriptors. ijprajournal.com Such models can help in the design of new derivatives with potentially enhanced therapeutic effects. ijprajournal.com

Another study focused on developing 3D-QSAR models for thiazolidine-2,4-dione derivatives to predict their anticancer activity against HeLa cervical cancer cells. ymerdigital.com These models provide insights into how different functional groups and structural features of the molecules influence their potency. ymerdigital.com For instance, the presence of electron-withdrawing groups was found to be crucial for the activity in some derivatives. ymerdigital.com The generated models serve as a tool to forecast the inhibitory activity of novel compounds, guiding further synthesis and development. ymerdigital.com

In the context of ibuprofen (B1674241) derivatives containing a thiazolidin-4-one scaffold, studies have shown that cyclization of parent compounds can lead to increased antioxidant potential. mdpi.com While not a formal predictive model, this approach demonstrates how chemical modification of a core structure can predictably enhance a specific biological activity, such as DPPH radical scavenging ability. mdpi.com The evaluation of such compounds has shown that the thiazolidin-4-one derivatives were more potent antioxidants than their parent compounds. mdpi.com

Table 1: QSAR Model for Thiazolidine-2,4-dione Derivatives

| Model Equation | Statistical Parameter | Value |

| Eq. 5 | Q value | 13.5388 |

This table is based on data for thiazolidine-2,4-dione analogues, illustrating the type of data generated in predictive modeling studies. ijprajournal.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the interaction between a ligand, like this compound, and its protein target.

Computational studies, including Density Functional Theory (DFT), are frequently used to determine the conformational and electronic properties of thiazolidine derivatives. researchgate.netnih.gov These studies help in understanding the molecule's reactivity and how it will interact with biological targets. researchgate.net For instance, DFT calculations can determine the lowest energy conformer of a molecule, which is crucial for accurate docking simulations. nih.gov

Identification of Putative Biological Targets

Molecular docking studies have been instrumental in identifying potential biological targets for various thiazolidine-based compounds. By simulating the binding of these compounds to the active sites of different proteins, researchers can hypothesize their mechanism of action.

For example, a series of novel thiazolidine-2,4-dione derivatives were designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.netnih.gov Docking studies confirmed that these compounds could fit within the VEGFR-2 binding pocket, suggesting their potential as anti-angiogenic agents. researchgate.net

In the search for new treatments for toxoplasmosis, molecular modeling suggested that certain 2-hydrazono-4-thiazolidinone derivatives could act as inhibitors of the Calcium-Dependent Protein Kinase 1 (CDPK1) of Toxoplasma gondii. nih.gov This identification of a putative target was a key step in understanding the anti-parasitic activity of these compounds. nih.gov

Other identified targets for different thiazolidine scaffolds include Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) for antidiabetic agents and various bacterial and fungal enzymes for antimicrobial applications. nih.govnajah.edu

Table 2: Putative Biological Targets for Thiazolidine Scaffolds

| Compound Class | Putative Target | Therapeutic Area | Reference |

| Thiazolidine-2,4-diones | VEGFR-2 | Anticancer | researchgate.net |

| Thiazolidine-2,4-diones | PPAR-γ | Antidiabetic | nih.gov |

| 2-Hydrazono-4-thiazolidinones | T. gondii CDPK1 | Antiparasitic | nih.gov |

Elucidation of Binding Modes and Interaction Energies

Once a putative target is identified, computational studies can elucidate the specific binding mode and calculate the energy of the interaction. This provides a detailed picture of how the ligand is stabilized within the protein's active site.

In studies of thiazolidine-2,4-dione derivatives as PPAR-γ agonists, molecular docking revealed negative free energy values ranging from -5.021 to -8.558 kcal/mol, indicating strong and stable interactions with the binding pocket. nih.gov The analysis showed that specific hydrogen bonds and hydrophobic interactions with amino acid residues like Cysteine 285 are crucial for binding. sciforum.net

For 2-hydrazono-4-thiazolidinone derivatives targeting T. gondii, in vitro assays combined with molecular modeling helped to correlate the chemical structure with biological activity. nih.gov The compounds with the highest activity showed IC50 values as low as 0.204–0.349 μM. nih.gov These results, supported by computational analysis, suggest a specific and high-affinity binding mode to the target enzyme. nih.gov

DFT calculations have also been used to compare the relative energies of different molecular conformations and tautomeric forms, which is essential for understanding the reactive nature of the compound before it even interacts with a target. researchgate.netweizmann.ac.il

Table 3: Interaction Data for Thiazolidine Derivatives

| Compound Derivative | Target | Binding/Free Energy (kcal/mol) | Key Interacting Residues |

| 3j (TZD derivative) | PPAR-γ | -7.765 | Not specified |

| Pioglitazone (Standard) | PPAR-γ | -8.558 | Not specified |

| TZD1 (TZD derivative) | PPAR-γ | Not specified | Cysteine 285 |

This table represents data from studies on thiazolidine-2,4-dione (TZD) derivatives to illustrate the concept of binding energy analysis. nih.govsciforum.net

Investigation of Biological Activities and Mechanistic Pathways of 2 4 Isopropylphenyl Thiazolidine and Its Analogues in Vitro and Cellular Focus

Enzyme Inhibition and Activation Studies (e.g., 15-PGDH)

The modulation of enzyme activity is a key area of investigation for thiazolidine (B150603) derivatives. These compounds have been shown to interact with various enzymes, including 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a critical enzyme in the degradation of prostaglandins (B1171923) like PGE2. nih.gov

Kinetic Characterization of Enzyme Modulation

Kinetic studies are crucial for understanding the potency and mechanism of enzyme inhibitors. For instance, the inhibitory activity of compounds against 15-PGDH is often determined by measuring the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. In a typical assay, the enzyme is incubated with varying concentrations of the inhibitor before the addition of the substrate, such as PGE2. The rate of the enzymatic reaction is then monitored to determine the extent of inhibition. nih.gov

One study on novel 15-PGDH inhibitors demonstrated the determination of IC50 values through kinetic reactions containing the enzyme, NAD+, PGE2, and varying concentrations of the inhibitory compounds. nih.gov This type of analysis allows for the direct comparison of the potency of different analogues and provides a quantitative measure of their enzyme-modulating capabilities.

Allosteric or Active Site Binding Mechanisms

Understanding whether a compound binds to the active site or an allosteric site of an enzyme is fundamental to elucidating its mechanism of action. nih.gov The active site is where the substrate binds and the catalytic reaction occurs, while an allosteric site is a distinct location on the enzyme where binding of a molecule can regulate the enzyme's activity. nih.gov

The determination of the binding mechanism can be approached through various experimental and computational methods. For example, cryo-electron microscopy has been used to solve the structure of 15-PGDH in complex with small molecule inhibitors, revealing the specific residues involved in binding and the conformational changes that occur. nih.gov Such structural data can definitively show whether an inhibitor occupies the active site or a separate allosteric pocket.

In the absence of high-resolution structural data, kinetic studies can provide clues. For example, the pattern of inhibition (e.g., competitive, non-competitive, uncompetitive) with respect to the substrate can suggest active site or allosteric binding. Molecular docking simulations can also be employed to predict the binding mode of a ligand to a target protein, providing insights into potential interactions with active site or allosteric residues. nih.gov However, it's important to note that crystallization conditions can sometimes differ significantly from enzyme assay conditions, and a compound observed in an allosteric site in a crystal structure may not necessarily bind there under physiological conditions. researchgate.net

Receptor Binding and Signaling Pathway Modulation (e.g., EGFR, PPARγ)

Thiazolidine derivatives have been extensively studied for their ability to bind to and modulate the activity of various receptors, including the Epidermal Growth Factor Receptor (EGFR) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov

Ligand-Receptor Interaction Assays (in vitro)

In vitro ligand-receptor interaction assays are essential for characterizing the binding affinity of a compound for its target receptor. These assays directly measure the strength of the interaction between a ligand and a receptor.

For PPARγ, a member of the nuclear receptor superfamily, thiazolidinediones have been identified as potent and selective activators. nih.gov A key study demonstrated that the antidiabetic agent BRL49653, a thiazolidinedione, binds to PPARγ with a high affinity, having a dissociation constant (Kd) of approximately 40 nM. nih.gov This high-affinity binding provides strong evidence that PPARγ is a direct molecular target for this class of compounds. nih.gov

In the context of EGFR, a receptor tyrosine kinase, various assays are used to evaluate ligand binding. These can include competitive binding assays using a radiolabeled or fluorescently tagged known ligand. The ability of a test compound to displace the labeled ligand provides a measure of its binding affinity. The binding of ligands to EGFR can be complex, with the receptor exhibiting both high and low-affinity binding sites. researchgate.net

Downstream Cellular Pathway Analysis

Upon ligand binding and activation, receptors like EGFR and PPARγ initiate downstream signaling cascades that regulate a multitude of cellular processes.

EGFR Signaling: Activation of EGFR by its ligands leads to receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. nih.gov This creates docking sites for various adaptor proteins, leading to the activation of several major downstream signaling pathways, including:

RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. nih.govnih.gov

PI3K-AKT-mTOR Pathway: This cascade plays a central role in regulating cell growth, metabolism, and survival. nih.gov

JAK/STAT Pathway: Involved in cell proliferation and differentiation. researchgate.net

PLCγ-PKC Pathway: Regulates various cellular processes, including cell growth and differentiation. researchgate.net

Dysregulation of these pathways is a hallmark of many cancers. nih.gov Studies have shown that inhibition of EGFR can lead to the downregulation of these pro-oncogenic signaling pathways. plos.org

PPARγ Signaling: As a nuclear receptor, PPARγ functions as a ligand-activated transcription factor. nih.gov Upon activation by an agonist, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:

Adipogenesis and lipid metabolism: PPARγ is a master regulator of fat cell differentiation. nih.govnih.gov

Glucose homeostasis and insulin (B600854) sensitivity: Activation of PPARγ can improve insulin sensitivity, making it a key target for antidiabetic drugs. nih.govnih.gov

Inflammation and cell proliferation: PPARγ has been shown to have anti-inflammatory effects and can inhibit the proliferation of certain cell types. nih.gov

The activation of PPARγ by thiazolidinedione derivatives leads to the modulation of these downstream pathways, which forms the basis of their therapeutic effects. nih.gov

Cellular Effects and Phenotypic Screening (In Vitro)

The modulation of enzymes and receptors by 2-(4-isopropylphenyl)thiazolidine and its analogues ultimately translates into a range of cellular effects. In vitro phenotypic screening allows for the observation and quantification of these effects on cultured cells.

Thiazolidinone derivatives have demonstrated a variety of cellular effects, including:

Antiproliferative and Cytotoxic Activity: Several studies have reported the cytotoxic effects of thiazolidinedione derivatives against various cancer cell lines. nih.gov For example, novel 2,4-thiazolidinediones have shown cytotoxic activity in the low micromolar range against prostate cancer (PC-3), breast carcinoma (MDA-MB-231), and fibrosarcoma (HT-1080) cells. nih.gov Similarly, thiazolyl-pyrazoline derivatives have exhibited significant antiproliferative effects against lung cancer (A549) and breast cancer (T-47D) cell lines. nih.gov

Induction of Apoptosis: Mechanistic studies have indicated that the cytotoxic effects of some thiazolidinediones are due to their ability to induce apoptosis, or programmed cell death. nih.gov

Cell Differentiation: Thiazolidinediones are well-known for their ability to promote the differentiation of preadipocytes and mesenchymal stem cells into adipocytes. nih.gov This effect is directly linked to their activation of PPARγ. nih.gov

Modulation of Reactive Oxygen Species (ROS): Some 4-thiazolidinone (B1220212) derivatives have been shown to increase the production of reactive oxygen species (ROS) in certain cell lines, which can contribute to their cytotoxic effects. nih.gov

Phenotypic screening often involves treating various cell lines with the compounds of interest and then assessing cellular responses through a variety of assays, such as cell viability assays (e.g., MTT assay), apoptosis assays, and cell cycle analysis. nih.govnih.gov These screens are crucial for identifying the cellular consequences of the molecular interactions of these compounds and for guiding further drug development efforts.

Antiproliferative Activity in Cellular Models (e.g., cancer cell lines)

Thiazolidine derivatives, including 2-aryl-thiazolidine-4-carboxylic acid amides, have demonstrated notable antiproliferative effects against various cancer cell lines. nih.gov Initial screenings of these compounds against melanoma cell lines revealed potent and selective activity. nih.gov This led to the synthesis of new analogues aimed at enhancing this potency and selectivity, which were subsequently tested in melanoma cells and non-cancerous fibroblast cells. nih.gov The results indicated that these compounds are highly effective in inducing melanoma cell death, with antiproliferative activity observed at low micromolar to nanomolar concentrations, positioning them as promising leads for the development of new melanoma treatments. nih.gov

Further research into 2-aryl-4-oxo-thiazolidin-3-yl-amides has shown their potential as cytotoxic agents for prostate cancer. nih.gov While earlier compounds showed potent cytotoxicity against human prostate cancer cell lines, they lacked selectivity. nih.gov The design of this new series of amides aimed to improve selectivity and enhance potency. nih.gov Testing in five human prostate cancer cell lines (DU-145, PC-3, LNCaP, PPC-1, and TSU) and a non-tumor cell line (RH7777) identified three compounds (8, 20, and 21) that effectively kill prostate cancer cells with improved selectivity. nih.gov

The antiproliferative activity of thiazolidine derivatives extends to other cancer types as well. For instance, certain thiazolidin-4-one derivatives have been investigated for their effects on colon cancer cells (Caco-2). tandfonline.com Similarly, thiazolidine-2,4-dione derivatives have been shown to suppress the growth of several cancer cell lines, including colon, breast, and prostate cancers, both in vitro and in vivo. nih.gov One particular derivative, 5d (NSC: 768619/1), was found to be active against a full panel of 60 human tumor cell lines, showing significant activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

The mechanism of this antiproliferative activity is thought to involve the inhibition of key cellular processes. Thiazolidinones have been found to inhibit enzymes crucial for cancer progression, such as tubulin polymerization, which leads to mitotic arrest and cell death. nih.gov

Table 1: Antiproliferative Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| 2-aryl-thiazolidine-4-carboxylic acid amides | Melanoma | Potent and selective antiproliferative activity | nih.gov |

| 2-aryl-4-oxo-thiazolidin-3-yl amides (8, 20, 21) | Prostate (DU-145, PC-3, LNCaP, PPC-1, TSU) | Effective in killing cancer cells with improved selectivity | nih.gov |

| 5d (NSC: 768619/1) | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Active against all 60 human tumor cell lines | nih.gov |

| Thiazolidin-4-one derivatives | Colon (Caco-2) | Antineoplastic effects | tandfonline.com |

| Thiazolidine-2,4-dione derivatives | Colon, Breast, Prostate | Suppression of cell growth | nih.gov |

| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5) | Murine Leukemia (L1210, P388) | Potent antiproliferative and cytocidal activity | nih.gov |

Modulation of Cellular Oxidative Stress (e.g., antioxidant mechanisms)

Thiazolidine derivatives have been investigated for their ability to modulate cellular oxidative stress, with many exhibiting significant antioxidant properties. scholarsresearchlibrary.comnih.gov Oxidative stress, implicated in the pathology of numerous diseases, is a key target for therapeutic intervention. nih.govmdpi.com

A series of 2-aryl thiazolidine-4-carboxylic acids were synthesized and screened for their total antioxidant activity. scholarsresearchlibrary.com The studies, which included DPPH and ABTS radical scavenging assays, revealed that the nature and position of the substituent on the aromatic ring at the 2-position of the thiazolidine ring significantly influence the antioxidant potential. scholarsresearchlibrary.com While a methyl group on the aromatic ring showed good radical scavenging properties, the presence of a phenolic hydroxyl group was found to be crucial for enhancing this activity. scholarsresearchlibrary.com In fact, diphenolic aromatic substituents demonstrated antioxidant properties comparable to ascorbic acid. scholarsresearchlibrary.com

Further studies on thiazolidine-4-carboxylic acid derivatives have shown their ability to attenuate cellular oxidative stress by enhancing the activity of catalase, a key antioxidant enzyme. nih.gov In silico and experimental results suggest that these derivatives can trigger favorable structural changes in bovine liver catalase, leading to increased enzyme activity in a dose-dependent manner. nih.gov This was further demonstrated in A549 cells, where treatment with a thiazolidine derivative mitigated the inhibition of cell proliferation caused by high concentrations of vitamin C, an effect confirmed at the molecular level by PARP cleavage status, indicating an inhibition of apoptotic cell death induced by oxidative stress. nih.gov

The antioxidant activity of thiazolidinones is not limited to direct radical scavenging. Some derivatives have shown the ability to chelate transition metals like Fe2+, which can participate in the generation of reactive oxygen species. nih.gov The antioxidant potential of various thiazolidine-2,4-dione derivatives has been evaluated through multiple in vitro assays, with some polyphenolic compounds acting as potent antiradical and electron donors. nih.gov

Table 2: Antioxidant Activity of Selected Thiazolidine Derivatives

| Compound/Derivative | Assay | Observed Effect | Reference |

| 2-aryl thiazolidine-4-carboxylic acids (with phenolic OH) | DPPH, ABTS radical scavenging | Enhanced radical scavenging activity | scholarsresearchlibrary.com |

| Thiazolidine-4-carboxylic acid derivative (TZT) | Catalase activity, PARP cleavage | Enhanced catalase activity, inhibited apoptotic cell death | nih.gov |

| 2-aryl-3-(pyrimidin-2-yl)-thiazolidinones | DPPH, ABTS radical scavenging | Good antioxidant activity | nih.gov |

| Phenolic derivatives of thiazolidine-2,4-dione | Antiradical, electron transfer, Fe2+ chelation | Potent antiradical and electron donors | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective therapeutic agents. For thiazolidine derivatives, SAR studies have provided valuable insights into the structural requirements for their antiproliferative and antioxidant activities.

Positional and Substituent Effects on Biological Profiles

The biological activity of 2-aryl-thiazolidine derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.

In the context of antioxidant activity, research on a series of 2-aryl thiazolidine-4-carboxylic acids has shown that the substituent at the 2-position of the thiazolidine ring plays a critical role. scholarsresearchlibrary.com While various substituents like chloro, bromo, methoxy, and nitro groups were studied, the presence of a phenolic hydroxyl group on the aromatic ring was found to be particularly important for enhancing radical scavenging activity. scholarsresearchlibrary.com Diphenolic substituents demonstrated antioxidant properties comparable to the standard antioxidant, ascorbic acid. scholarsresearchlibrary.com

For antiproliferative activity, SAR studies on 2-aryl-4-oxo-thiazolidin-3-yl-amides designed for prostate cancer revealed that modifications to the aryl group at the 2-position and the amide functionality at the 3-position could improve both potency and selectivity. nih.gov Similarly, in the development of thiazolidine analogs for melanoma, the synthesis and testing of a new series of analogs with varied substitutions helped in identifying compounds with improved potency and selectivity against melanoma cell lines. nih.gov

Studies on thiazolidine-2,4-diones have also highlighted the importance of substituents. For instance, the bactericidal activity of these derivatives is more dependent on the nature of the substitution on the thiazolidine ring itself rather than on the aromatic moiety. nih.gov Furthermore, in a series of 5-benzylidene-2,4-thiazolidinedione derivatives, the presence of electron-donating or accepting substituents on the 5-arylidene ring was found to affect the planarity between the arylidene and the thiazolidine-2,4-dione moieties, which in turn could influence their biological activity. nih.gov

Pharmacological Mechanisms at the Molecular and Cellular Level

Understanding the pharmacological mechanisms of this compound and its analogues at the molecular and cellular level is key to their development as therapeutic agents. Research has begun to explore their interactions with specific biological macromolecules.

Exploration of Specific Protein and Nucleic Acid Interactions

Recent studies have started to shed light on the molecular targets of thiazolidine derivatives, including proteins and nucleic acids.

Some thiazolidinone-based compounds are believed to exert their effects through DNA binding. researchgate.net For example, a study on imidazole-linked thiazolidinone derivatives showed that the most potent molecule in the series has a strong affinity for DNA and binds to the minor groove. researchgate.netnih.gov Molecular docking simulations predicted that this binding is driven by van der Waals forces, hydrogen bonding, and hydrophobic interactions, with a specific affinity for adenine-thiamine base pairs. researchgate.netnih.gov

Other research has focused on the interaction of thiazolidine derivatives with specific proteins. Thiazolidinones have been identified as inhibitors of various enzymes implicated in cancer, such as protein kinases. nih.gov For instance, certain 2-amino 5-arylidene-5H-thiazol-4-ones have been identified as inhibitors of the dual specificity phosphatase (DSP) family and have been shown to selectively inhibit protein kinases like DYRK1A. nih.gov

Furthermore, acridine-thiazolidinone derivatives have been shown to possess a high affinity for calf thymus DNA, with binding constants in the micromolar range. nih.gov Their cytotoxic effects are associated with both their DNA binding activity and their reactivity towards thiols like glutathione. nih.gov Gel electrophoresis studies have demonstrated that some thiazolidinone products can cause nicks in supercoiled plasmid DNA. researchgate.net

Isatin derivatives containing a thiazolidine moiety have also been investigated for their DNA binding properties. mdpi.com Both theoretical and experimental findings suggest that these compounds bind to DNA through a mixed mode of interaction, with some derivatives showing spontaneous and significant binding. mdpi.com

Intracellular Localization and Fate of the Compound

Comprehensive searches of scientific literature and databases have yielded no specific information regarding the intracellular localization or metabolic fate of the compound this compound.

While extensive research is available on the broader class of thiazolidine-containing compounds, particularly thiazolidinediones (TZDs), detailing their mechanisms of action and effects on cellular processes like glucose uptake and gene expression, specific data on the subcellular distribution and biotransformation of this compound is not present in the available literature. nih.govnih.govnih.gov Studies on thiazolidinediones often focus on their interaction with nuclear receptors like PPAR-γ, which implies a nuclear localization to exert their effects on gene transcription. nih.govnih.gov However, direct experimental evidence tracking the journey of this compound into specific cellular compartments such as mitochondria, endoplasmic reticulum, or lysosomes, and identifying its potential metabolic byproducts, remains unpublished.

Methodologies for determining the subcellular location of compounds, such as subcellular fractionation, are well-established but have not been specifically applied to this compound in published research. nih.gov Consequently, there is no data to construct a detailed account of its intracellular pathway or to create a data table summarizing its distribution or metabolic products.

Therefore, a detailed discussion on the intracellular localization and fate of this compound cannot be provided at this time due to a lack of available scientific research on this specific molecule.

Advanced Analytical Methodologies for Purity Assessment and Quantification of 2 4 Isopropylphenyl Thiazolidine

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Separation

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-(4-Isopropylphenyl)thiazolidine. Its versatility allows for both the determination of purity by separating the main compound from any impurities and the quantification of the analyte.

Chiral HPLC for Enantiomeric Separation and Purity

Given the presence of a chiral center at the C2 position of the thiazolidine (B150603) ring, the separation of enantiomers is crucial for a complete purity assessment. Chiral HPLC is the method of choice for this purpose, typically employing a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of racemic mixtures of various pharmaceuticals and have been successfully applied to thiazolidine derivatives.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation.

Table 1: Representative Chiral HPLC Method Parameters for a 2-Aryl-Thiazolidine Analog

| Parameter | Condition |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

Note: This data is representative of a method developed for a structurally similar 2-aryl-thiazolidine and serves as a starting point for the development of a method for this compound.

Method Development and Validation for Quantitative Analysis

For the quantitative analysis of this compound and the determination of its purity with respect to achiral impurities, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated. This approach separates compounds based on their hydrophobicity.

Method Development involves the systematic optimization of chromatographic conditions to achieve a desired separation. Key parameters that are adjusted include:

Stationary Phase: A C18 or C8 column is a common choice for the separation of moderately non-polar compounds.

Mobile Phase: A mixture of water (often with a buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. The gradient or isocratic elution profile is optimized to resolve all components of interest.

Detection: UV detection is suitable due to the presence of the aromatic phenyl ring in the molecule. The selection of the detection wavelength is based on the UV spectrum of this compound to ensure maximum sensitivity.

Method Validation is a critical step to ensure that the analytical method is reliable, reproducible, and fit for its intended purpose. Validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Representative Validation Data for a Quantitative RP-HPLC Method for a Thiazolidine Derivative

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

| Robustness | No significant effect on results with minor changes in flow rate, temperature, and mobile phase composition. |

Note: This data is illustrative for a validated method of a similar compound and would need to be established specifically for this compound.

Gas Chromatography (GC) for Volatile Derivatives or Impurities

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly suitable for the analysis of volatile impurities that may be present from the synthesis process. These can include residual solvents or volatile starting materials and by-products.

Headspace GC, a technique where the vapor phase above the sample is injected into the GC, is particularly useful for the analysis of residual solvents in a non-volatile matrix like the final product. kashanu.ac.ir This minimizes contamination of the GC system with the non-volatile analyte. A flame ionization detector (FID) is commonly used for the quantification of organic volatile impurities due to its wide linear range and sensitivity to hydrocarbons. For identification purposes, a mass spectrometer (MS) is the detector of choice, providing structural information based on the mass-to-charge ratio of fragmented ions. nih.gov

The validation of a GC method for impurities would follow similar principles as for HPLC, with a focus on specificity, linearity, accuracy, precision, LOD, and LOQ for each potential volatile impurity.

Table 3: Common Residual Solvents and their ICH Limits

| Solvent | Class | Concentration Limit (ppm) |

| Benzene | 1 | 2 |

| Toluene | 2 | 890 |

| Methanol | 2 | 3000 |

| Acetone | 3 | 5000 |

| Isopropyl alcohol | 3 | 5000 |

Source: ICH Q3C (R8) Guidelines. The specific solvents to be tested for in this compound would depend on its synthetic route.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis offers a high-efficiency separation technique based on the differential migration of charged species in an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate approach. researchgate.netscielo.br

In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles. The separation of neutral analytes is then achieved based on their partitioning between the pseudo-stationary micellar phase and the mobile aqueous phase. researchgate.netscielo.br This technique is particularly useful for the separation of closely related neutral compounds and can also be adapted for chiral separations by the addition of a chiral selector, such as a cyclodextrin, to the background electrolyte. nih.gov

Method development in MEKC involves optimizing parameters such as the type and concentration of the surfactant, the pH of the buffer, the applied voltage, and the capillary temperature to achieve the desired separation. Validation would proceed with the same parameters as for HPLC and GC methods.

Spectrophotometric and Fluorometric Quantification Techniques

Spectrophotometric and fluorometric techniques can be employed for the quantification of this compound, particularly for in-process control or for the analysis of bulk material where high selectivity is not required.

UV-Visible Spectrophotometry: The presence of the phenyl group in the molecule results in absorption in the UV region of the electromagnetic spectrum. A simple and rapid quantification method can be developed by measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve of absorbance versus concentration. While this method is straightforward, it is susceptible to interference from any impurities that also absorb at the analytical wavelength.

Fluorometry: If the compound exhibits native fluorescence or can be derivatized to form a fluorescent product, fluorometry can offer a more sensitive and selective method of quantification compared to spectrophotometry. The excitation and emission wavelengths would need to be determined to maximize the signal-to-noise ratio. A fluorometric method for thiazole-containing compounds has been reported, which could potentially be adapted. nih.gov

For both spectrophotometric and fluorometric methods, validation would include establishing linearity, accuracy, precision, and the limits of detection and quantification.

Emerging Research Applications and Future Directions for 2 4 Isopropylphenyl Thiazolidine

Development as Chemical Probes for Biological Research

Thiazolidine (B150603) derivatives are increasingly being recognized for their potential as chemical probes to investigate complex biological processes. Their ability to interact with various biological targets makes them valuable tools for elucidating protein function and signaling pathways. While specific studies on 2-(4-isopropylphenyl)thiazolidine as a chemical probe are not widely documented, the broader class of thiazolidinediones has been explored for this purpose. For instance, certain thiazolidinedione derivatives have been used to study and inhibit protein-protein interactions, such as the interaction between Bcl-xL and Mcl-1, which are crucial in apoptosis (programmed cell death). nih.gov A focused library of thiazolidine-2,4-dione analogues was synthesized to identify inhibitors of Mcl-1, a key anti-apoptotic protein. nih.gov This research highlights the potential of the thiazolidine scaffold to serve as a template for designing specific chemical probes to investigate cancer biology. nih.gov